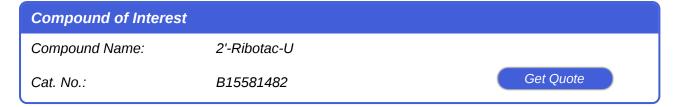


Application Notes: **2'-Ribotac-U** for Targeted Viral RNA Degradation

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Introduction

Targeted degradation of pathogenic biomolecules has emerged as a powerful therapeutic strategy. While technologies like PROTACs (Proteolysis-Targeting Chimeras) have successfully targeted proteins for degradation, a parallel approach for RNA has been established with the development of Ribonuclease Targeting Chimeras (RIBOTACs).[1][2][3] These bifunctional molecules are designed to selectively bind a target RNA and recruit an endogenous ribonuclease to catalyze its degradation.[4][5]

2'-Ribotac-U represents a novel iteration of this technology, specifically designed for antiviral applications. It is a ribonuclease-targeting chimera that leverages a nucleoside-based metabolic handle for incorporation into viral RNA.[6] This unique mechanism enhances selectivity and offers a promising strategy against viral pathogens like SARS-CoV-2.[6][7] **2'-Ribotac-U** is composed of three key components: a metabolic handle (a Uridine analogue), a flexible linker, and an RNase L recruiter.[6] The technology operates by hijacking the viral replication machinery to "tag" viral RNA for destruction by the host's innate immune system.

Mechanism of Action

The antiviral activity of **2'-Ribotac-U** is a multi-step process that begins with cellular uptake and metabolic activation.

 Metabolic Incorporation: The uridine analogue component of 2'-Ribotac-U is processed by cellular kinases into its triphosphate form. This allows it to be recognized and incorporated by



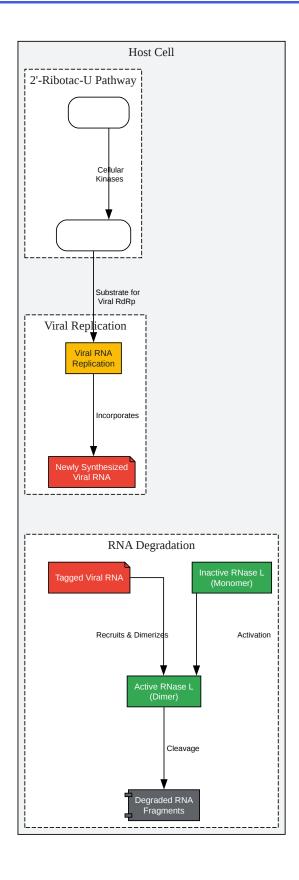




the viral RNA-dependent RNA polymerase (RdRp) during the synthesis of new viral RNA strands.

- RNA Tagging: Once incorporated, the **2'-Ribotac-U** molecule acts as a beacon within the viral RNA. The rest of the molecule, including the linker and the RNase L recruiter, extends from the RNA backbone.
- RNase L Recruitment and Activation: The recruiter moiety of the chimera binds to latent, monomeric Ribonuclease L (RNase L), a key enzyme in the antiviral innate immune response.[8][9][10] The proximity induced by the chimera facilitates the dimerization and activation of RNase L directly on the target viral RNA.[8][11]
- Targeted RNA Degradation: The activated RNase L dimer then cleaves the single-stranded viral RNA at specific sites (typically after unpaired uridine residues), leading to the degradation of the viral genome and subsequent inhibition of viral replication.[10]





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Caption: Mechanism of Action for 2'-Ribotac-U.



Applications in Virology

The primary application of RIBOTACs in virology is the targeted destruction of viral RNA genomes or essential transcripts. This approach is particularly promising for RNA viruses, where the genome itself can be directly targeted.

- SARS-CoV-2: Significant research has focused on developing RIBOTACs against SARS-CoV-2.[12] These molecules are often designed to bind to conserved, structured regions of the viral genome, such as the frameshifting element (FSE), to minimize the likelihood of viral escape through mutation.[13][14][15] A RIBOTAC strategy targeting the SARS-CoV-2 FSE attenuator hairpin demonstrated a significant improvement in bioactivity over simple binding molecules.[14][15][16] The 2'-Ribotac-U platform builds on this by using metabolic incorporation as an alternative targeting strategy.[6]
- Influenza Virus: The principle of targeting essential viral RNAs can be applied to other
 pathogens like the influenza virus. Conserved regions in the mRNAs of genes like
 polymerase (PB2) or nucleocapsid (NP) could serve as potential targets for RIBOTACmediated degradation.[17]
- HIV: While HIV is a retrovirus, its life cycle includes an RNA genome stage and essential RNA transcripts. Targeted degradation of the HIV-1 gag RNA has been shown to reduce viral protein levels, suggesting that RIBOTACs could potentially be developed to interfere with HIV replication.[18]

Data Presentation: Efficacy of RIBOTACs Against SARS-CoV-2

The following table summarizes representative quantitative data for a RIBOTAC (C5-RIBOTAC) designed to target the SARS-CoV-2 frameshifting element (FSE). This data illustrates the potential efficacy of the RIBOTAC approach.



Compound/ Strategy	Target	Metric	Value	Cell Line	Reference
C5 (RNA Binder)	SARS-CoV-2 FSE Attenuator Hairpin	Kd	11 nM	N/A	[14]
C5 (RNA Binder)	SARS-CoV-2 FSE	Frameshifting Inhibition (EC50)	~10 µM	HEK293T	[14]
C5-RIBOTAC	SARS-CoV-2 FSE	RNA Degradation (EC50)	~1 µM	HEK293T	[14]
C5-RIBOTAC	SARS-CoV-2 FSE	Improvement in Bioactivity	>10-fold	HEK293T	[15][16]
C5-RIBOTAC	SARS-CoV-2 RNA	Reduction in RNA Levels	~50% at 2 μΜ	HEK293T	[14]

Experimental Protocols

Protocol 1: Cellular Assay for Viral RNA Degradation using RT-qPCR

This protocol details the steps to quantify the reduction of viral RNA in cultured cells following treatment with **2'-Ribotac-U**.

1. Materials

- Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2).
- · Virus stock with a known titer.
- 2'-Ribotac-U and a negative control (e.g., vehicle like DMSO, or an inactive analogue).
- · Cell culture medium and supplements.



- RNA extraction kit (e.g., TRIzol or column-based kits).
- Reverse transcription kit.
- qPCR master mix (e.g., SYBR Green or probe-based).
- Primers specific for a viral gene and a host housekeeping gene (e.g., GAPDH, ACTB).

2. Procedure

- Cell Seeding: Seed host cells in a 24-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight.
- Compound Treatment: Pre-treat the cells with varying concentrations of 2'-Ribotac-U (e.g., 0.1 μM to 20 μM) and the negative control for 2-4 hours.
- Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
- Incubation: Incubate the infected cells for 24-48 hours.
- RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol for your chosen kit.
- Reverse Transcription (RT): Synthesize cDNA from 500 ng to 1 μg of total RNA using a reverse transcription kit.
- Quantitative PCR (qPCR):
 - Set up qPCR reactions in triplicate for each sample. Each reaction should contain cDNA,
 qPCR master mix, and primers for either the viral gene or the host housekeeping gene.
 - Run the qPCR plate on a real-time PCR instrument.
- Data Analysis:
 - Calculate the cycle threshold (Ct) values.



- Normalize the viral gene Ct values to the housekeeping gene Ct values (ΔCt = Ctviral -Cthousekeeping).
- Calculate the change relative to the vehicle-treated control (ΔΔCt = ΔCttreated ΔCtcontrol).
- Determine the fold change in RNA levels using the 2-ΔΔCt method.
- Plot the percentage of RNA degradation against the compound concentration to determine the EC50.

Protocol 2: In Vitro RNase L Activation Assay

This protocol assesses the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in a cell-free system.[9][10]

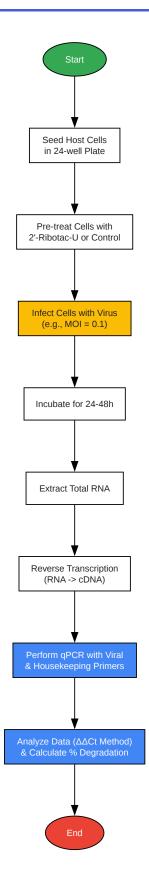
- 1. Materials
- Recombinant, inactive human RNase L.[10]
- Target RNA transcript (e.g., in vitro transcribed SARS-CoV-2 FSE), labeled with a fluorescent dye (e.g., FAM) or radiolabel.
- RIBOTAC compound (e.g., 2'-Ribotac-U) and controls.
- Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
- Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7 M urea).
- Gel loading buffer.
- Fluorescence imager or phosphorimager.
- 2. Procedure
- Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
 reaction buffer, labeled target RNA (e.g., 50 nM), and varying concentrations of the



RIBOTAC.

- Initiate the reaction by adding recombinant RNase L (e.g., 100 nM).
- o Include control reactions: no RNase L, no RIBOTAC.
- Incubation: Incubate the reactions at 37°C for 1-2 hours.
- Reaction Quenching: Stop the reaction by adding an equal volume of denaturing gel loading buffer.
- Denaturation: Heat the samples at 95°C for 5 minutes.
- Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
- · Imaging:
 - If using a fluorescently labeled RNA, scan the gel using a fluorescence imager.
 - If using a radiolabeled RNA, expose the gel to a phosphor screen and image with a phosphorimager.
- Data Analysis:
 - Quantify the band intensity of the full-length RNA and the cleavage products.
 - Calculate the percentage of cleaved RNA for each RIBOTAC concentration.
 - The appearance of cleavage products in a RIBOTAC and RNase L-dependent manner confirms activation.





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Caption: Experimental workflow for RT-qPCR analysis.



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